molecular formula C12H14N2O2 B12498631 Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B12498631
M. Wt: 218.25 g/mol
InChI Key: BKXUSDXPIIBVGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification processes to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d]imidazole-2-carboxylate
  • 1H-benzo[d]imidazole-5-carboxylate
  • 1H-benzo[d]imidazole-6-carboxylate

Uniqueness

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, reactivity, and biological activity .

Biological Activity

Introduction

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent literature and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 255.29 g/mol

The benzimidazole core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

These findings suggest that the compound exhibits moderate antibacterial and antifungal activity. The structure–activity relationship indicates that modifications on the benzimidazole ring can enhance its efficacy against specific pathogens.

Anticancer Activity

Benzimidazole derivatives have also shown promise in anticancer applications. This compound was tested for its antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)16.38
HeLa (Cervical)29.39
A549 (Lung)25.00

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and interference with DNA replication processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Topoisomerases : Studies have identified topoisomerase I as a target for benzimidazole derivatives, disrupting DNA replication and leading to cell death .
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interaction with essential bacterial enzymes .
  • Apoptosis Induction : Compounds in this class have been shown to induce apoptosis by altering mitochondrial membrane potential and releasing pro-apoptotic factors .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Study on Anticancer Effects : A study evaluated the compound's effects on MDA-MB-231 cells and found that it significantly inhibited cell proliferation at low concentrations (IC50 = 16.38 μM), suggesting high potency against breast cancer cells .
  • Antifungal Efficacy : Research indicated that the compound exhibited antifungal activity against Candida albicans, with an MIC of 128 μg/mL, demonstrating its potential in treating fungal infections .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 1,2-dimethylbenzimidazole-4-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)13-8(2)14(10)3/h5-7H,4H2,1-3H3

InChI Key

BKXUSDXPIIBVGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N(C(=N2)C)C

Origin of Product

United States

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